

An In-Depth Technical Guide to the Health and Safety of 4-Bromodibenzofuran

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromodibenzofuran

Cat. No.: B1267964

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a specialized audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling **4-Bromodibenzofuran**. The information herein is compiled from publicly available data and may not be exhaustive.

Chemical Identification

This section provides key identifiers for **4-Bromodibenzofuran**.

Identifier	Value
Chemical Name	4-Bromodibenzofuran
Synonyms	4-Bromodibenzo[b,d]furan
CAS Number	89827-45-2
Molecular Formula	C ₁₂ H ₇ BrO
Molecular Weight	247.09 g/mol
Chemical Structure	(Image of the chemical structure of 4-Bromodibenzofuran)

Hazard Identification and Classification

4-Bromodibenzofuran is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

GHS Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity (Oral)	4	H302: Harmful if swallowed [1]
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation [1]
Hazardous to the Aquatic Environment, Long-Term Hazard	4	H413: May cause long lasting harmful effects to aquatic life [1]

GHS Pictograms

Signal Word

Warning[\[1\]](#)

Precautionary Statements

Code	Statement
P273	Avoid release to the environment. [1]
P301 + P312 + P330	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. [1]
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]

Toxicological Profile

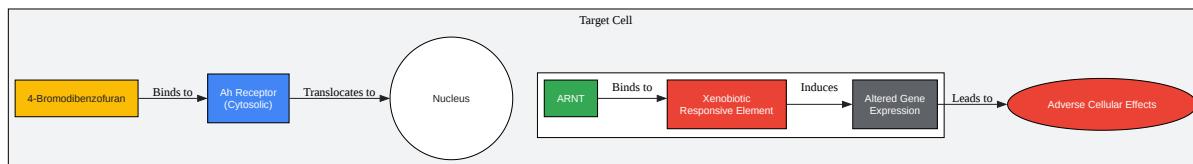
While specific toxicological studies on **4-Bromodibenzofuran** are not readily available in the public domain, the GHS classification provides an indication of its toxicological properties. Brominated dibenzofurans, as a class of compounds, are known to exhibit toxicity profiles similar to their chlorinated analogs (polychlorinated dibenzofurans, or PCDFs).[2][3]

Acute Toxicity

- Oral: Classified as "Harmful if swallowed" (Acute Toxicity Category 4), which generally corresponds to an LD50 value in rats between 300 and 2000 mg/kg.[1] No specific LD50 value for **4-Bromodibenzofuran** has been identified in the reviewed literature.
- Dermal: No data available.
- Inhalation: No data available.

Irritation and Corrosivity

- Eye Irritation: Classified as causing serious eye irritation (Category 2).[1] This suggests that direct contact with the eyes can cause significant, but reversible, damage.
- Skin Irritation: There is no specific GHS classification for skin irritation. However, given its chemical structure, skin contact should be avoided.


Ecotoxicity

- Aquatic Toxicity: Classified as potentially causing long-lasting harmful effects to aquatic life (Aquatic Chronic Category 4).[1] This indicates that the substance may persist in the environment and have adverse effects on aquatic organisms. Specific EC50 or LC50 data for aquatic species are not available.

Mechanism of Action (Presumptive)

Based on studies of related brominated and chlorinated dibenzofurans, the toxicity of these compounds is often mediated by the aryl hydrocarbon (Ah) receptor.[4] Binding to this receptor can lead to a cascade of downstream effects, including changes in gene expression and

cellular function, which can result in adverse health outcomes such as thymic atrophy and weight loss.[2][4]

[Click to download full resolution via product page](#)

Caption: Presumptive signaling pathway for **4-Bromodibenzofuran** toxicity.

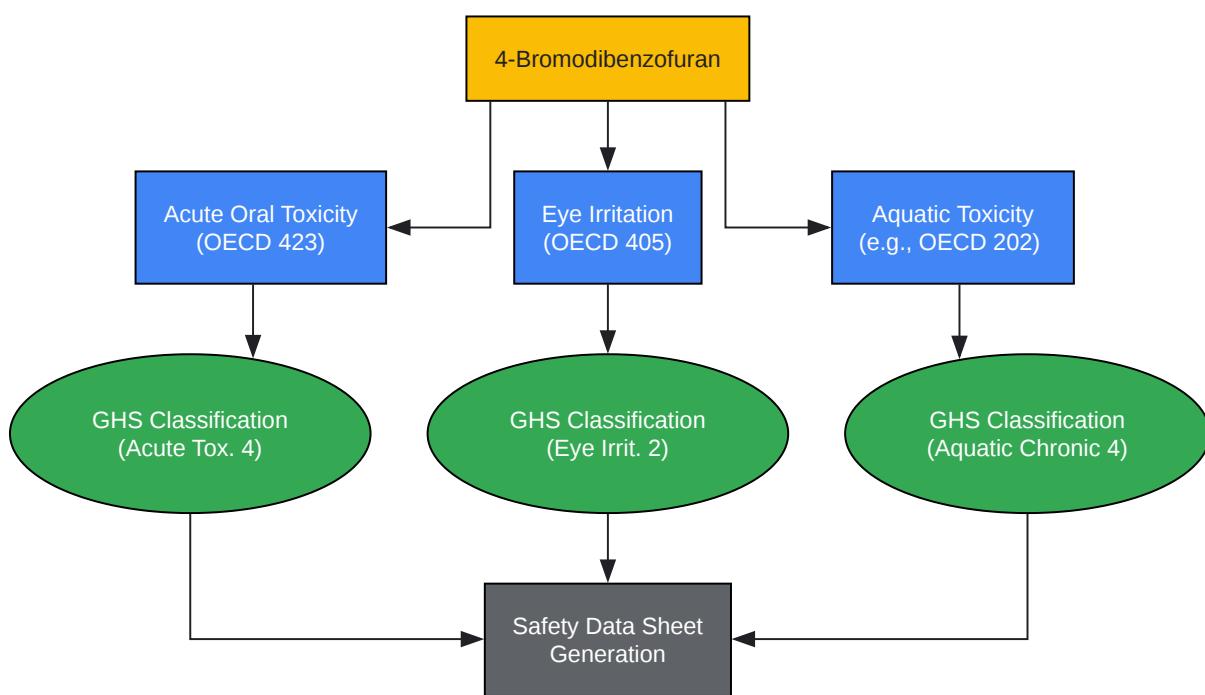
Experimental Protocols (Based on OECD Guidelines)

While specific experimental reports for **4-Bromodibenzofuran** are not publicly available, the following are summaries of the standard OECD guidelines that would be used to determine the GHS classifications identified.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

- Principle: This method involves a stepwise procedure with the use of a minimum number of animals. A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome of dosing at one level determines the next step.
- Procedure:
 - A small group of female rats (typically 3) is fasted overnight.

- The test substance is administered by oral gavage.
- Animals are observed for signs of toxicity and mortality for up to 14 days.
- Depending on the outcome (mortality or evident toxicity), the dose for the next group of animals is either increased, decreased, or the study is terminated.
- Endpoint: The method allows for the classification of the substance into one of the GHS acute toxicity categories.


Acute Eye Irritation/Corrosion (OECD 405)

- Principle: The potential for a substance to cause eye irritation or corrosion is assessed by applying it to the eye of an animal (typically an albino rabbit) and observing the effects on the cornea, iris, and conjunctiva.
- Procedure:
 - A single animal is initially tested.
 - A small amount of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
 - The eyes are examined at 1, 24, 48, and 72 hours after application.
 - Ocular lesions are scored according to a standardized scale.
 - If the initial test does not show corrosive or severe irritant effects, a confirmatory test with additional animals may be performed.
- Endpoint: The severity and reversibility of the ocular lesions determine the classification.

Toxicity to Aquatic Organisms (e.g., OECD 202: Daphnia sp. Acute Immobilisation Test)

- Principle: This test determines the concentration of a substance that causes immobilization in 50% of the tested Daphnia magna over a 48-hour period.

- Procedure:
 - Young daphnids are exposed to a range of concentrations of the test substance in water.
 - The number of immobile daphnids is recorded at 24 and 48 hours.
 - A control group is run in parallel.
- Endpoint: The EC50 (median effective concentration) for immobilization at 48 hours is calculated. This data, along with data on persistence and bioaccumulation, informs the chronic aquatic toxicity classification.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for chemical hazard assessment.

Handling and Safety Precautions

Engineering Controls

- Use in a well-ventilated area, preferably in a chemical fume hood.
- Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
- Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

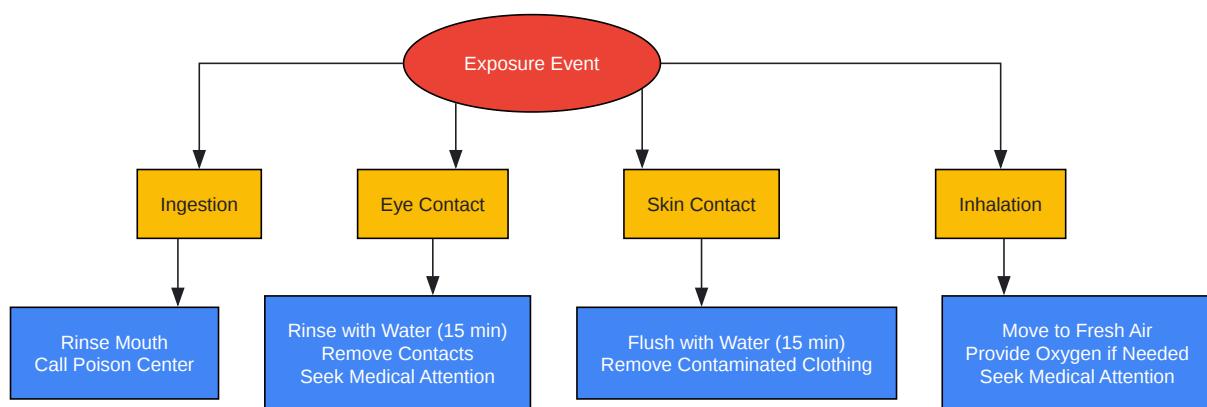
Safe Handling Practices

- Avoid contact with skin, eyes, and clothing.
- Do not breathe dust or vapors.
- Wash hands thoroughly after handling.
- Keep away from heat, sparks, and open flames.

Emergency Procedures

First Aid Measures

- If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
- If in Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.
- If on Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.


- If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
- Specific Hazards: Emits toxic fumes under fire conditions, including hydrogen bromide and carbon oxides.
- Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

- Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation.
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
- Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.

[Click to download full resolution via product page](#)

Caption: First aid decision tree for **4-Bromodibenzofuran** exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromodibenzofuran 97 89827-45-2 [sigmaaldrich.com]
- 2. The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Health and Safety of 4-Bromodibenzofuran]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1267964#health-and-safety-information-for-4-bromodibenzofuran>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com